3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 441064-90-0
VCID: VC6225114
InChI: InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h9-10,13H,1-8H2
SMILES: C1CCC(CC1)C2=NC=C3N2CCNC3
Molecular Formula: C12H19N3
Molecular Weight: 205.305

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

CAS No.: 441064-90-0

Cat. No.: VC6225114

Molecular Formula: C12H19N3

Molecular Weight: 205.305

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine - 441064-90-0

Specification

CAS No. 441064-90-0
Molecular Formula C12H19N3
Molecular Weight 205.305
IUPAC Name 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h9-10,13H,1-8H2
Standard InChI Key OWTRKYPGJUOXGL-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NC=C3N2CCNC3

Introduction

Structural and Physicochemical Characteristics

The compound’s core consists of a bicyclic system integrating imidazole and pyrazine rings, with partial saturation in the pyrazine moiety (5,6,7,8-tetrahydro configuration). The cyclohexyl substituent at position 3 introduces steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetic properties. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₃H₂₀N₄
Molecular Weight232.33 g/mol
Calculated LogP2.8 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The cyclohexyl group enhances membrane permeability compared to smaller alkyl or aromatic substituents, as evidenced by analogous compounds . Saturation in the pyrazine ring reduces planarity, potentially favoring interactions with hydrophobic receptor pockets.

Synthetic Approaches

Core Ring Construction

The imidazo[1,5-a]pyrazine scaffold is typically synthesized via cyclization reactions. A representative route involves:

  • Condensation: Reacting a 1,2-diamine with α-keto esters or α-halo ketones.

  • Cyclization: Intramolecular nucleophilic attack facilitated by acids or bases.

For 3-cyclohexyl derivatives, pre-functionalization of the starting material with a cyclohexyl group is critical. Patent data describe the use of Knoevenagel condensations to introduce aryl or cycloalkyl substituents . For example:

  • Step 1: Knoevenagel condensation between cyclohexylacetaldehyde and malonic acid yields α,β-unsaturated intermediates.

  • Step 2: Catalytic hydrogenation (H₂/Pd-C) saturates double bonds, followed by cyclization with diamines under acidic conditions.

Functionalization and Optimization

Post-cyclization modifications may include:

  • N-Alkylation: Introducing additional substituents on the imidazole nitrogen.

  • Oxidation/Reduction: Adjusting the oxidation state of the pyrazine ring.

Industrial-scale synthesis emphasizes continuous flow reactors to enhance yield (reported >75% for analogs) and purity .

Pharmacological Profile

Orexin Receptor Antagonism

Structural analogs of 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibit potent dual orexin receptor (OX₁/OX₂) antagonism . Key findings include:

  • IC₅₀ Values: 10–50 nM for OX₁ and 5–30 nM for OX₂ in cell-based assays.

  • Sleep Modulation: In rodent models, analogs increase non-REM sleep duration by 40–60% at 10 mg/kg doses.

The cyclohexyl group may enhance blood-brain barrier penetration compared to smaller substituents, though quantitative data are lacking.

Cognitive Effects

In a rat fear-conditioning model, related compounds improved memory retention by 35–50% at 3 mg/kg . Mechanisms may involve:

  • Gαq Inhibition: Blocking orexin-induced calcium signaling.

  • HPA Axis Modulation: Reducing stress-related cortisol release.

Industrial and Research Applications

Therapeutic Development

Potential indications supported by preclinical data:

  • Insomnia: Dual orexin antagonism promotes sleep initiation.

  • Anxiety Disorders: Attenuation of stress responses in limbic circuits.

  • Cognitive Decline: Enhanced synaptic plasticity in hippocampal neurons.

Chemical Tool Development

The compound serves as a:

  • Fluorescent Probe: Pyrazine derivatives exhibit tunable emission spectra (λₑₘ = 450–550 nm).

  • Radioligand: Tritiated versions enable receptor occupancy studies.

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes hinder large-scale production.

  • Selectivity Optimization: Reducing off-target interactions with adenosine receptors.

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

Emerging strategies include computational modeling to predict substituent effects and high-throughput screening for derivative optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator